molecular formula C12H13ClN2O B2692221 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide CAS No. 478261-84-6

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide

Cat. No. B2692221
CAS RN: 478261-84-6
M. Wt: 236.7
InChI Key: NRWKXDZNPMTUCV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide (3-CNCPA) is a compound of interest to the scientific research community due to its diverse application in a variety of fields.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide has been synthesized through various chemical reactions and its structure analyzed by X-ray single crystal diffraction. For instance, Huang Ming-zhi et al. (2005) synthesized a related compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the compound's crystalline structure and confirming the reaction's success through X-ray results (Huang Ming-zhi et al., 2005).

Antimicrobial and Antitumor Activities

Research has explored the antimicrobial properties of compounds structurally similar to 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide. Pansare et al. (2014) conducted a study on the synthesis of new thiazolidin-4-one derivatives showing broad-spectrum antimicrobial activity against various bacterial and fungal strains, highlighting the potential for these compounds in antimicrobial applications (Pansare et al., 2014). Additionally, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their anti-tumor activities, indicating potential as CDK8 kinase inhibitors in cancer treatment (Aboelmagd et al., 2021).

Nonlinear Optical Properties

The nonlinear optical properties of novel chalcone derivative compounds, including 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide, have been investigated. Rahulan et al. (2014) synthesized a compound displaying a switchover from saturable absorption to reverse saturable absorption with the increase of excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).

HDAC Inhibition for Cancer Treatment

Compounds based on 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide structure have been explored as histone deacetylase inhibitors (HDACIs), a promising approach in cancer therapy. El-Rayes et al. (2019) designed and synthesized compounds showing potent antiproliferative activity against HeLa cells, highlighting the potential of these derivatives as HDAC inhibitors for cancer treatment (El-Rayes et al., 2019).

properties

IUPAC Name

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-12(2,8-13)11(16)15-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWKXDZNPMTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide

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